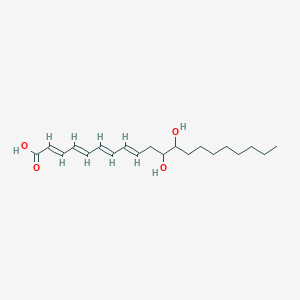

11,12-Dihydroxyeicosatetraenoic acid

Description

Contextualization within Eicosanoid Metabolism Pathways

The biosynthesis of eicosanoids originates from the release of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA), from the phospholipid membranes of cells. taylorandfrancis.com This release is primarily catalyzed by the enzyme phospholipase A2. ontosight.aibiomarker.hu Once liberated, arachidonic acid serves as a substrate for three major enzymatic pathways that produce a diverse array of bioactive lipids: taylorandfrancis.comthemedicalbiochemistrypage.org

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostanoids, which include prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. themedicalbiochemistrypage.org

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes, lipoxins, and various hydroxyeicosatetraenoic acids (HETEs). These compounds are primarily involved in inflammatory and allergic responses. Some research also suggests that 11,12-DiHETrE can be formed in human platelets through a mechanism involving the 12-lipoxygenase enzyme. nih.gov

Cytochrome P450 (CYP) Pathway: This pathway metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). 11,12-DiHETrE is a prominent product of this pathway. ontosight.aihmdb.camedchemexpress.com The CYP-derived eicosanoids are known to participate in the regulation of vascular function and inflammation. ontosight.ai

The formation of 11,12-DiHETrE is primarily situated within the cytochrome P450 epoxygenase branch of eicosanoid metabolism. hmdb.ca While EETs are often considered the primary active molecules from this pathway, their rapid conversion to the corresponding diols, such as 11,12-DiHETrE, is a crucial metabolic step that modulates their biological activity. nih.govnih.gov

Major Eicosanoid Metabolism Pathways from Arachidonic Acid

| Pathway | Key Enzymes | Primary Products | General Functions |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, Pain, Fever, Platelet Aggregation |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Inflammation, Allergic Responses |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | Epoxyeicosatrienoic acids (EETs), HETEs | Vascular Tone Regulation, Inflammation |

Overview of 11,12-DiHETrE as an Arachidonic Acid Metabolite

11,12-DiHETrE is a direct downstream product of arachidonic acid metabolism. Its biosynthesis is a multi-step enzymatic process. ontosight.aihmdb.ca The canonical pathway begins with the action of cytochrome P450 epoxygenases on arachidonic acid, which catalyzes the formation of four regioisomeric EETs, including 11,12-epoxyeicosatrienoic acid (11,12-EET). hmdb.ca

This epoxide intermediate, 11,12-EET, is then subject to hydrolysis by the enzyme soluble epoxide hydrolase (sEH). nih.gov This enzymatic reaction opens the epoxide ring, adding two hydroxyl groups to form the vicinal diol, 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETrE). ontosight.aihmdb.ca While the conversion of EETs to DiHETrEs has sometimes been viewed as a deactivation step, studies have shown that 11,12-DiHETrE retains significant biological activity. nih.gov For instance, research in porcine coronary artery rings demonstrated that 11,12-DiHETrE produced vasorelaxation similar in magnitude to that of its precursor, 11,12-EET. nih.gov

Recent research has highlighted the potential of 11,12-DiHETrE as a biomarker and a molecule of interest in various conditions. Studies have found associations between plasma levels of 11,12-DiHETrE and preterm labor. medchemexpress.com Furthermore, elevated levels of 11,12-DiHETrE in neonatal cord blood have been linked to the severity of Autism Spectrum Disorder (ASD) symptoms and impairments in social functioning later in childhood. nih.govreachmd.com

Enzymatic Synthesis of 11,12-DiHETrE from Arachidonic Acid

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Membrane Phospholipids (B1166683) | Phospholipase A2 | Arachidonic Acid |

| 2 | Arachidonic Acid | Cytochrome P450 Epoxygenase | 11,12-Epoxyeicosatrienoic acid (11,12-EET) |

| 3 | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Soluble Epoxide Hydrolase (sEH) | This compound (11,12-DiHETrE) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

122087-32-5 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-11,12-dihydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6-8,10-11,13-14,17-19,21-22H,2-5,9,12,15-16H2,1H3,(H,23,24)/b7-6+,11-8+,13-10+,17-14+ |

InChI Key |

FIEQPEXIQSRLJW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

Isomeric SMILES |

CCCCCCCCC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)O |

Canonical SMILES |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

Synonyms |

11,12-DHETE 11,12-dihydroxy-eicosatetraenoic acid 11,12-dihydroxyeicosatetraenoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 11,12 Dihetre

Precursor Role of Epoxyeicosatrienoic Acids (EETs)

Epoxyeicosatrienoic acids (EETs) are key intermediates in the biosynthesis of dihydroxyeicosatrienoic acids (DiHETrEs). They are derived from the metabolism of arachidonic acid by cytochrome P450 enzymes.

11,12-dihydroxyeicosatetraenoic acid is directly synthesized from its epoxide precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET). abbexa.com Arachidonic acid, a polyunsaturated fatty acid, can be epoxidized at any of its four double bonds by cytochrome P450 (CYP) epoxygenases, leading to four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmdpi.comresearchgate.net The subsequent enzymatic action on 11,12-EET specifically yields 11,12-DiHETrE. This conversion is a critical step in the metabolic pathway, transforming the epoxide into its corresponding vicinal diol. wikipedia.orghmdb.ca

Enzymatic Formation of 11,12-DiHETrE

The conversion of the EET precursor and its initial synthesis are governed by specific enzymes. The primary pathway involves the sequential action of CYP epoxygenases and soluble epoxide hydrolase (sEH).

The principal enzyme responsible for the conversion of 11,12-EET to 11,12-DiHETrE is soluble epoxide hydrolase (sEH). researchgate.netendocrine-abstracts.org This widely distributed cellular enzyme catalyzes the hydrolysis of the epoxide group in 11,12-EET by adding a water molecule. wikipedia.orgfrontiersin.org This reaction breaks the epoxide ring to form two hydroxyl groups on the adjacent 11th and 12th carbon atoms, resulting in the formation of 11,12-DiHETrE. abbexa.com This enzymatic hydration is the main degradation pathway for EETs and effectively converts the biologically active epoxides into their corresponding, and often less active, diols. researchgate.netfrontiersin.orgnih.gov The activity of sEH is a major factor in regulating the cellular levels and physiological effects of EETs. researchgate.netresearchgate.net

The synthesis of the direct precursor, 11,12-EET, begins with the metabolism of arachidonic acid by CYP epoxygenases. hmdb.ca These enzymes, primarily from the CYP2C and CYP2J families in humans, oxidize arachidonic acid to form the four EET regioisomers. researchgate.net While CYP epoxygenases can produce all four regioisomers, many tissues and specific enzymes show a preference, with 11,12-EET and 14,15-EET being the main regioisomers produced by most mammalian tissues and several purified CYP epoxygenases, including CYP2C8, CYP2C9, and CYP2J2. nih.gov

Table 1: Key Enzymes in the Primary Biosynthesis Pathway of 11,12-DiHETrE

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 (CYP) Epoxygenases (e.g., CYP2C, CYP2J) | Epoxidation | Arachidonic Acid | 11,12-Epoxyeicosatrienoic acid (11,12-EET) |

| Soluble Epoxide Hydrolase (sEH) | Hydrolysis | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | this compound (11,12-DiHETrE) |

While the CYP-sEH pathway is the primary route for 11,12-DiHETrE formation, evidence suggests an alternative mechanism in certain cell types. In human platelets, 11,12-DiHETrEs have been shown to form through a leukotriene-like mechanism, which is presumed to involve the 12-lipoxygenase (12-LOX) enzyme. nih.gov Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.gov The 12-LOX pathway typically oxygenates the 12th carbon of arachidonic acid to produce 12-hydroperoxyeicosatetraenoate (12-HPETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov The formation of a diol like 11,12-DiHETrE via this pathway represents a distinct metabolic route from the more common epoxygenase pathway. nih.gov

Stereochemical Considerations in 11,12-DiHETrE Formation

The enzymatic processes that form 11,12-DiHETrE are stereospecific, resulting in particular configurations of the hydroxyl groups.

The hydrolysis of 11,12-EET by soluble epoxide hydrolase (sEH) results in a mixture of enantiomers. Specifically, sEH converts 11,12-EET into a combination of 14(S),15(R)-diHETrE and 14(R),15(S)-diHETrE. wikipedia.org The precursor, 11,12-EET, itself is synthesized as a mix of enantiomers by CYP epoxygenases, and the specific ratio can depend on the particular CYP isozyme involved. nih.gov

In the alternative pathway observed in human platelets that involves 12-lipoxygenase, distinct stereoisomers are produced. Research has identified the major product in this system as 11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid. nih.gov Additionally, two other compounds were tentatively identified as 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid and 11,12-dihydroxy-5(E),7(E),9(E),14(Z)-eicosatetraenoic acid. nih.gov

Table 2: Stereoisomers of 11,12-DiHETrE

| Biosynthetic Pathway | Key Enzyme(s) | Identified Stereoisomers |

|---|---|---|

| Primary Pathway | CYP Epoxygenase / sEH | Mixture of enantiomers, including 11(S),12(R)-diHETrE and 11(R),12(S)-diHETrE configurations. |

| Alternative Pathway (Human Platelets) | 12-Lipoxygenase (presumed) | Major: 11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid. Minor/Tentative: 11(S),12(S) and other isomers. nih.gov |

Transcellular Biosynthesis Mechanisms Involving 11,12-DiHETrE

The biosynthesis of 11,12-DiHETrE is a multi-step process that can involve the coordinated action of different cell types, a mechanism known as transcellular biosynthesis. This pathway begins with the precursor, arachidonic acid, which is first converted into 11,12-epoxyeicosatrienoic acid (11,12-EET).

This initial epoxidation is carried out by cytochrome P450 (CYP) epoxygenases, particularly enzymes from the CYP2C and CYP2J subfamilies. researchgate.net These enzymes are present in various cells, notably endothelial cells. nih.gov Once synthesized, 11,12-EET, a potent signaling molecule, does not solely act within its cell of origin. It can be released into the extracellular space and function as a paracrine mediator, traveling to and acting upon adjacent cells. nih.govnih.govresearchgate.net

Neighboring cells can then take up this intermediate compound. nih.gov Inside these recipient cells, the enzyme soluble epoxide hydrolase (sEH) catalyzes the next step: the hydrolysis of the epoxide group on 11,12-EET. This reaction involves the addition of a water molecule, which opens the epoxide ring and results in the formation of the vicinal diol, 11,12-DiHETrE. researchgate.netnih.govmdpi.com This intercellular transfer and subsequent metabolism of 11,12-EET is the essence of the transcellular pathway for 11,12-DiHETrE production. This mechanism allows for localized and finely controlled generation of 11,12-DiHETrE in tissues where different cell types can collaborate in the metabolic process.

Regulation of 11,12-DiHETrE Synthesis and Degradation Pathways

The concentration and activity of 11,12-DiHETrE are tightly controlled by the regulation of the key enzymes involved in its synthesis and degradation: cytochrome P450 epoxygenases and soluble epoxide hydrolase.

Factors Influencing Enzyme Activity (e.g., sEH, CYP)

The activity of CYP epoxygenases and sEH is modulated by a variety of genetic, physiological, and environmental factors, which in turn dictates the rate of 11,12-DiHETrE synthesis.

Cytochrome P450 (CYP) Enzymes:

Genetic Polymorphisms: Variations in the genes encoding CYP enzymes can lead to significant interindividual differences in their metabolic activity.

Inflammation and Disease: Inflammatory states and infections can downregulate CYP expression, often mediated by cytokines. nih.gov Liver diseases, such as cirrhosis, can damage hepatocytes and reduce the metabolic capacity of CYP enzymes. nih.gov

Induction and Inhibition: The activity of CYP enzymes can be induced or inhibited by various xenobiotics, including therapeutic drugs and environmental compounds. nih.gov Natural substances, such as components of grapefruit juice and St. John's Wort, are also known to alter CYP activity. nih.gov

Soluble Epoxide Hydrolase (sEH):

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the EPHX2 gene, which encodes sEH, can alter enzyme activity. For example, the R287Q variant is associated with reduced hydrolase activity, while the K55R variant shows decreased phosphatase activity. nih.govnih.gov

Dietary Factors: High-fat diets have been shown to modulate sEH activity in the liver, with different effects observed between males and females in animal models. escholarship.org

pH Dependence: The catalytic activity of sEH is sensitive to pH, with an optimal range measured between 6.5 and 7.4. acs.org

Pharmacological Inhibition: sEH is a significant therapeutic target. Specific inhibitors have been developed to block its activity, thereby preventing the degradation of EETs and increasing their bioavailability. nih.govnih.govmdpi.com

The following table summarizes key factors that regulate the activity of these enzymes.

Table 1: Factors Regulating CYP and sEH Enzyme Activity

| Enzyme Family | Regulatory Factor | Effect on Activity |

|---|---|---|

| CYP Epoxygenases | Genetic Polymorphisms | Varies (Increased or Decreased) |

| Inflammation/Infection | Decreased Expression | |

| Liver Disease | Decreased Capacity | |

| Xenobiotics (Drugs) | Induction or Inhibition | |

| Natural Compounds | Induction or Inhibition | |

| Soluble Epoxide Hydrolase (sEH) | Genetic Polymorphisms (e.g., R287Q) | Decreased |

| High-Fat Diet | Modulated (Tissue/Sex-specific) | |

| pH | Dependent (Optimal range 6.5-7.4) |

Tissue Distribution and Esterification Dynamics in Biological Systems

The precursor of 11,12-DiHETrE, 11,12-EET, is distributed in various tissues and is subject to significant metabolic processing beyond simple hydrolysis. Studies in rats have shown that after administration, 11(12)-EET is recovered in the plasma, liver, and adipose tissue, but is not detected in the brain, suggesting that brain levels are maintained through endogenous synthesis. nih.govescholarship.org

A primary fate for 11,12-EET is not immediate conversion to 11,12-DiHETrE, but rather rapid incorporation into complex lipids. A large proportion of 11(12)-EET is esterified into phospholipids (B1166683) and neutral lipids such as triglycerides and cholesteryl esters. nih.govescholarship.org This process of esterification is considered a major pathway for regulating the levels of free, bioactive EETs. nih.govescholarship.org

Similarly, 11,12-DiHETrE is also found incorporated into lipid pools within various tissues. The majority of both 11(12)-EpETrE and 11,12-DiHETrE have been observed within the phospholipid fractions of plasma, liver, adipose tissue, and the brain. escholarship.org This indicates that esterification into cell membranes and other lipid structures is a key dynamic for 11,12-DiHETrE, likely influencing its storage, stability, and availability within biological systems.

The following table details the distribution of 11,12-EET, the precursor to 11,12-DiHETrE, in different lipid pools across various tissues in rats.

Table 2: Distribution of Esterified 11(12)-EET in Rat Tissues

| Tissue | Lipid Pool | Percentage of Total Esterified 11(12)-EET |

|---|---|---|

| Plasma | Phospholipids | ~80% |

| Neutral Lipids | ~20% | |

| Liver | Phospholipids | 53-62% |

| Neutral Lipids | 39-47% | |

| Adipose Tissue | Phospholipids | ~40% |

| Neutral Lipids | ~60% |

Data derived from studies on the metabolic fate of exogenously administered d11-11(12)-EpETrE in rats. escholarship.org

Biological Activities and Cellular Mechanisms of 11,12 Dihetre

Modulation of Ion Channels and Synaptic Transmission

11,12-DiHETrE exerts significant influence over the function of the nervous system by modulating the activity of key ion channels, which in turn affects synaptic transmission.

Research has identified 11,12-DiHETrE as a modulator of specific voltage-gated potassium (Kv) channels. These channels are crucial for regulating neuronal excitability by influencing the repolarization phase of action potentials. Studies in mouse hippocampal neurons have shown that 11,12-DiHETrE can block the activity of both Kv1.2 and Kv4.2 channels. The Kv1 channel family, including Kv1.2, plays a role in setting the resting membrane potential and shaping action potentials, while Kv4 channels are primary contributors to A-type potassium currents, which control the frequency of neuronal firing nih.gov. The blockage of these channels by 11,12-DiHETrE represents a key mechanism through which it influences neuronal signaling.

In addition to its effects on Kv channels, 11,12-DiHETrE is a potent activator of large-conductance Ca2+-activated K+ (BK) channels, a type of KCa channel. In smooth muscle cells isolated from rat small coronary arteries, 11,12-DiHETrE was found to potently activate BK channels with a half-maximal effective concentration (EC50) of 1.87 ± 0.57 nM nih.gov. The efficacy of 11,12-DiHETrE in opening these channels is significantly greater than that of its immediate precursor, 11,12-EET nih.gov.

This activation is multifaceted; 11,12-DiHETrE modulates the voltage dependence of BK channels, shifting the voltage required for half-maximal activation to more negative potentials. It also enhances the sensitivity of the channels to calcium (Ca2+) nih.gov. Kinetic analysis reveals that 11,12-DiHETrE increases the open dwell times of the channel, shortens the closed dwell times, and facilitates a faster response of channel opening to voltage changes nih.gov. These actions contribute to its physiological effects, such as vasodilation.

Table 1: Effect of 11,12-DiHETrE on Large-Conductance Ca2+-Activated K+ (BK) Channels

| Parameter | Observation | Source |

|---|---|---|

| Potency (EC50) | 1.87 ± 0.57 nM in rat coronary arterial myocytes | nih.gov |

| Voltage Sensitivity | Shifts V1/2 from 115.6 mV to 60.0 mV (at 50 nM) | nih.gov |

| Ca2+ Sensitivity | Reduces Ca2+ EC50 from 1.02 µM to 0.42 µM (at 50 nM) | nih.gov |

| Channel Kinetics | Increases open dwell times, decreases closed dwell times | nih.gov |

Role in Angiogenesis and Myelopoiesis

The role of the broader eicosanoid family in tissue growth and development is an area of active investigation. The precursor to 11,12-DiHETrE, 11,12-EET, has been shown to induce neovascularization and angiogenesis nih.gov. The free, unbound forms of epoxyeicosatrienoic acids (EpETrEs), the family to which 11,12-EET belongs, are known to regulate multiple processes including blood flow and angiogenesis nih.govnih.gov. However, the specific, direct role of the metabolite 11,12-DiHETrE in angiogenesis and myelopoiesis is not clearly defined in current research literature.

Interaction with Inflammatory and Immune Responses

Eicosanoids are well-established as key regulators of inflammation nih.gov. The metabolic pathways that produce 11,12-DiHETrE are linked to inflammatory processes. For instance, studies have noted that altered levels of proinflammatory DiHETrE metabolites during fetal development may be linked to maternal immune activation conexiant.com. The precursor family, EpETrEs, are also implicated in the resolution of inflammation nih.govnih.gov.

While the broader family of arachidonic acid metabolites includes compounds that are known to modulate inflammation, the specific mechanisms by which 11,12-DiHETrE interacts with inflammatory responses, such as the modulation of leukocyte adhesion to vascular walls, are still being elucidated. Related eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have been shown to increase monocyte binding to endothelial cells, a key step in the inflammatory cascade nih.gov. However, direct evidence detailing a similar role for 11,12-DiHETrE in modulating leukocyte adhesion is not prominently featured in the existing scientific literature.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 11,12-Dihydroxyeicosatetraenoic acid | 11,12-DiHETrE |

| 11,12-Epoxyeicosatrienoic acid | 11,12-EET |

| Arachidonic Acid | AA |

Context-Dependent Pro-inflammatory and Anti-inflammatory Actions

11,12-DiHETrE is a diol metabolite derived from arachidonic acid via the cytochrome P450 (CYP) pathway. In this pathway, arachidonic acid is first converted to epoxyeicosatrienoic acids (EETs), such as 11,12-EET, which are subsequently hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme to form their corresponding diols, including 11,12-DiHETrE.

The biological activities of these metabolites are often contrasting. The precursor, 11,12-EET, along with other EETs, is generally recognized for its anti-inflammatory effects. eurekalert.orgsciencedaily.com Conversely, 11,12-DiHETrE and other diols are typically characterized as having pro-inflammatory properties. eurekalert.orgsciencedaily.comnih.gov The balance between the levels of anti-inflammatory EETs and pro-inflammatory DiHETrEs is crucial in modulating inflammatory responses.

The pro-inflammatory role of 11,12-DiHETrE is highlighted in the context of neurodevelopment. Elevated levels of 11,12-DiHETrE in umbilical cord blood have been associated with an increased risk of Autism Spectrum Disorder (ASD), suggesting that excessive levels of this pro-inflammatory metabolite during the fetal period may contribute to neuroinflammation and affect the developmental trajectory. sciencedaily.comnih.gov Inhibition of the sEH enzyme, which would reduce the conversion of EETs to DiHETrEs, has been shown to induce the anti-inflammatory cytokine Interleukin-10 (IL-10) in microglia, further supporting the pro-inflammatory characterization of the diol metabolites. nih.gov

The action of 11,12-DiHETrE also appears to be context-dependent, as seen in the physiological response to exercise. Following acute resistance exercise, local concentrations of 11,12-DiHETrE increase in skeletal muscle as part of a complex and transient inflammatory response necessary for muscle repair and adaptation. nih.govscispace.com In this setting, its production is part of a coordinated signaling cascade that involves both pro-inflammatory and specialized pro-resolving mediators. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway Activation

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that serves as a primary regulator of lipid metabolism, particularly fatty acid oxidation. nih.gov It is highly expressed in tissues with high metabolic rates, such as the liver and heart. nih.govresearchgate.net PPARα is activated by a variety of endogenous ligands, including long-chain fatty acids and their acyl-CoA derivatives, as well as synthetic drugs like fibrates, which are used to treat dyslipidemia. nih.govnih.gov

Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of numerous genes involved in fatty acid uptake, transport, and catabolism. nih.gov

While 11,12-DiHETrE is a derivative of a long-chain fatty acid, the scientific literature to date has not extensively characterized it as a direct, high-affinity ligand or activator of PPARα. Research has established that various unsaturated fatty acids can bind to and elicit conformational changes in PPARα, leading to its activation. nih.gov However, specific studies confirming a direct and functional interaction between 11,12-DiHETrE and the PPARα pathway are not prominent. Therefore, while its role in lipid signaling is clear, its direct involvement in the PPARα activation pathway remains an area requiring further investigation.

Systemic Physiological and Pathophysiological Relevance of 11,12-DiHETrE

Cardiovascular System Implications, including Vasodilatory Effects

11,12-DiHETrE has significant effects on the cardiovascular system, particularly in the regulation of vascular tone. Research has shown that it is not merely an inactive metabolite of 11,12-EET. Studies using porcine coronary artery rings demonstrated that 11,12-DiHETrE produces vasorelaxation of a similar magnitude to that of its potent vasodilator precursor, 11,12-EET. nih.gov This finding indicates that the conversion of 11,12-EET to 11,12-DiHETrE does not eliminate its vasoactive properties, and both molecules may contribute to the regulation of blood flow in vascular tissues. nih.gov The vasodilatory effects of 11,12-DiHETrE are reportedly mediated by the activation of calcium-activated potassium (KCa) channels. nih.gov

The clinical relevance of 11,12-DiHETrE in the cardiovascular system is also suggested by its association with certain pathologies. For instance, urinary excretion of 11,12-DiHETrE has been found to be elevated in healthy pregnant women compared to non-pregnant individuals, with a further significant increase observed in patients with pregnancy-induced hypertension (PIH). hmdb.ca This association suggests a potential role for the compound in the pathophysiology of hypertensive disorders during pregnancy.

Hepatic System Involvement in Metabolic Disorders

The liver plays a central role in the metabolism of fatty acids, including the pathways that produce 11,12-DiHETrE. Studies have shown that the liver is a primary site for the uptake and processing of its precursor, 11,12-EET. nih.gov Furthermore, 11,12-DiHETrE has emerged as a potential biomarker in the diagnosis and differentiation of hepatic metabolic disorders.

Specifically, 11,12-DiHETrE has been identified as a candidate biomarker for distinguishing between nonalcoholic fatty liver (NAFL) and the more severe condition of nonalcoholic steatohepatitis (NASH). medchemexpress.com The ability to differentiate these conditions noninvasively is a significant clinical need, and the specific profile of polyunsaturated fatty acid metabolites, including 11,12-DiHETrE, may provide valuable diagnostic information. medchemexpress.com

| Research Finding | Implication for Hepatic System | Source |

| Identified as a potential single biomarker. | Can be used to differentiate Nonalcoholic Fatty Liver (NAFL) from Nonalcoholic Steatohepatitis (NASH). | medchemexpress.com |

| Liver is a major site of precursor uptake. | Central role in the metabolic processing of the CYP pathway that produces 11,12-DiHETrE. | nih.gov |

Neurological System Associations, particularly in Neurodevelopmental Conditions

Recent research has brought significant attention to the association between 11,12-DiHETrE and neurodevelopmental conditions, particularly Autism Spectrum Disorder (ASD). A prospective cohort study, the Hamamatsu Birth Cohort for Mothers and Children (HBC Study), investigated the link between arachidonic acid metabolites in neonatal umbilical cord blood and later ASD symptoms. nih.govresearchgate.netnih.gov

The study found that elevated levels of 11,12-DiHETrE in cord blood were significantly associated with increased ASD symptom severity at age six. nih.govconexiant.com This suggests that the dynamics of this pro-inflammatory diol during the fetal period are important for the subsequent neurodevelopmental trajectory of children. nih.govresearchgate.net The association was particularly strong for impairments in social interaction and adaptive functioning. eurekalert.orgsciencedaily.com Notably, the link between various diHETrE metabolites and ASD symptoms appeared to be more prominent in girls. nih.govresearchgate.net

| Finding from HBC Study | Specific Association with ASD | Statistical Significance | Source(s) |

|---|---|---|---|

| Higher 11,12-diHETrE Levels | Increased overall ASD symptom severity (ADOS-2 CSS) | P = 0.0003 | nih.govresearchgate.netnih.gov |

| Higher 11,12-diHETrE Levels | Impairment in the socialization domain (VABS-II) | P = 0.004 | nih.govresearchgate.netnih.gov |

| Higher 11,12-diHETrE Levels | Impact on social affect (SA) symptoms | P = 0.002 | nih.govresearchgate.net |

| DiHETrE Association Specificity | Association with ASD symptoms was more prominent in girls | - | nih.govresearchgate.net |

Responses in Exercise-Induced Muscle Damage and Recovery

11,12-DiHETrE is involved in the complex biological response to strenuous physical activity. Following an acute bout of resistance exercise, which induces a temporary state of inflammation and muscle damage, levels of 11,12-DiHETrE have been shown to increase significantly.

Studies utilizing targeted lipidomics have provided detailed insights into these changes. Research involving muscle biopsies from human subjects after maximal knee extension exercises revealed a transient increase in the intramuscular abundance of 11,12-DiHETrE. nih.gov This elevation is part of a broader response that includes the production of both classical pro-inflammatory eicosanoids and specialized pro-resolving mediators, which collectively manage the process of muscle repair. nih.govmdpi.com

| Study Context | Sample Type | Timing of Measurement | Key Finding for 11,12-DiHETrE | Source(s) |

|---|---|---|---|---|

| Acute Resistance Exercise | Human Skeletal Muscle Biopsy (m. vastus lateralis) | 2 hours post-exercise | 1.66-fold increase in intramuscular abundance. | nih.gov |

| Acute Resistance Exercise | Human Serum | 3 hours post-exercise | Significant increase in circulating levels. | nih.gov |

The increase in circulating 11,12-DiHETrE has also been confirmed in serum samples taken after resistance exercise. nih.gov This suggests that 11,12-DiHETrE may act as a local signaling molecule within the muscle tissue to mediate inflammatory and repair processes, contributing to post-exercise recovery and adaptation, independent of its classical inflammatory roles. nih.gov

Presence and Alterations in Inflammatory Lung Conditions (e.g., Sarcoidosis)

Sarcoidosis, a multisystem inflammatory disorder of unknown etiology, is characterized by the formation of non-caseating granulomas, most commonly in the lungs. The local inflammatory environment in the lungs of sarcoidosis patients is complex, involving a variety of immune cells and signaling molecules. Among these, lipid mediators derived from the metabolism of arachidonic acid have been identified as playing a significant role in the pathophysiology of the disease. Specifically, metabolites from the cytochrome P450 (CYP) pathway, including this compound (11,12-DiHETrE), have been investigated for their presence and alterations in this condition.

Research focusing on the lipid mediator profile in the lungs of sarcoidosis patients has utilized bronchoalveolar lavage (BAL) fluid, which provides a sample of the epithelial lining fluid of the lower respiratory tract. An exploratory study profiling lipid mediators in the BAL fluid of patients with sarcoidosis identified significant alterations in the levels of soluble epoxide hydrolase (sEH) derived metabolites. nih.gov

The primary finding was a significant increase in the BAL fluid concentrations of 11,12-DiHETrE and its regioisomer 14,15-DiHETrE in patients with sarcoidosis compared to healthy controls. nih.gov Specifically, 11,12-DiHETrE showed a 6.0-fold median increase in the sarcoidosis group. nih.gov This elevation points to an upregulation of the pathway responsible for its formation. 11,12-DiHETrE is formed from the arachidonic acid metabolite 11(12)-epoxyeicosatrienoic acid (11,12-EET) through the action of the enzyme soluble epoxide hydrolase (sEH). nih.gov While 11,12-EET is generally considered to have anti-inflammatory properties, its diol metabolite, 11,12-DiHETrE, is often associated with pro-inflammatory effects. nih.gov

Furthermore, the concentration of 11,12-DiHETrE in the BAL fluid was found to increase with the radiographic stage of pulmonary sarcoidosis. nih.gov This suggests a potential correlation between the levels of this diol and the severity of lung involvement in the disease. While no significant differences were observed in 11,12-DiHETrE levels between patients with and without Löfgren's syndrome, the association with radiological stage highlights its potential as a marker of disease progression. nih.gov

The table below summarizes the key findings regarding the alterations of 11,12-DiHETrE in the bronchoalveolar lavage fluid of sarcoidosis patients from the aforementioned study.

| Analyte | Patient Group | Fold Change (Median vs. Healthy Controls) | Correlation with Radiography Stage | p-value (Sarcoidosis vs. Healthy Controls) |

| 11,12-DiHETrE | Sarcoidosis | 6.0 | Increased with stage | 4.4 x 10⁻⁵ |

These findings underscore the involvement of the cytochrome P450-soluble epoxide hydrolase pathway in the local inflammatory milieu of the lungs in sarcoidosis. The increased presence of the pro-inflammatory metabolite 11,12-DiHETrE suggests it may contribute to the pathogenesis or progression of this inflammatory lung condition.

Advanced Methodologies for the Academic Analysis of 11,12 Dihetre

Comprehensive Lipidomics Approaches for Metabolic Profiling

Lipidomics, a specialized area of metabolomics, provides a powerful framework for the global analysis of lipids and related molecules in biological systems. Mass spectrometry-based technology platforms have become central to lipidomics, enabling the simultaneous quantification of a complex mixture of lipid mediators from a single sample. nih.gov This comprehensive approach is essential for understanding the metabolic context in which 11,12-DiHETrE is produced and functions.

Metabolic profiling of oxygenated polyunsaturated fatty acid (PUFA) metabolites, often termed oxylipins, allows researchers to map the intricate network of enzymatic pathways, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). nih.govresearchgate.net Since 11,12-DiHETrE is a product of the CYP pathway, untargeted and targeted lipidomics strategies are employed to assess its levels in relation to its precursor, arachidonic acid, and other related eicosanoids. nih.govnih.gov This systems-level view helps in identifying alterations in metabolic pathways associated with various conditions, such as inflammation, cardiovascular diseases, and metabolic syndrome. nih.gov For instance, profiling oxylipins in plasma has been used to study the metabolic changes associated with conditions like preterm labor and nonalcoholic steatohepatitis. medchemexpress.commedchemexpress.eu

Table 1: Key Pathways in Eicosanoid Metabolism

| Pathway | Key Enzymes | Precursor | Example Products |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Arachidonic Acid | Prostaglandins (B1171923), Thromboxanes |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Arachidonic Acid | Leukotrienes, HETEs |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | Arachidonic Acid | EETs, DiHETrEs, HETEs |

Mass Spectrometry-Based Quantification Techniques

Accurate quantification of 11,12-DiHETrE is critical for determining its biological significance. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for this purpose due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the targeted quantification of 11,12-DiHETrE. nih.gov This method offers excellent sensitivity and specificity by separating the analyte from complex biological matrices using liquid chromatography, followed by mass spectrometric detection using multiple reaction monitoring (MRM). lipidmaps.org In MRM, a specific precursor ion of 11,12-DiHETrE (m/z 337.2) is selected and fragmented, and a specific product ion (m/z 167.2) is monitored for quantification. nih.govlipidmaps.org

Researchers have developed and validated robust LC-MS/MS methods for the simultaneous analysis of arachidonic acid and a wide array of its metabolites, including 11,12-DiHETrE, in various tissues such as rat brain. nih.gov These methods can achieve low limits of detection, often in the picogram range, making them suitable for analyzing the typically low concentrations of these signaling molecules in biological samples. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. lipidmaps.orgnih.gov

A specialized technique, liquid chromatography-post column derivatization-double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS), has been developed for the selective profiling of vicinal diols, the chemical class to which 11,12-DiHETrE belongs. nih.gov This method involves separating the analytes by LC, followed by an online post-column derivatization reaction that introduces a specific chemical tag to the vicinal diol group. The mass spectrometer is then set to scan for precursors of a specific fragment ion derived from this tag, providing high selectivity for all compounds containing the vicinal diol moiety. nih.gov

This approach offers significant advantages in discovering and profiling novel vicinal diol compounds from complex biological matrices, as it improves selectivity and reduces background noise. nih.gov The derivatization occurs after chromatographic separation, meaning the physical properties of the analytes during chromatography are unchanged, and matrix interferences in the derivatization reaction are minimized. nih.gov The method has demonstrated good reproducibility and a low limit of detection, reaching the nanomolar range. nih.gov

The analysis of eicosanoids is complicated by the existence of numerous structural and regioisomers (e.g., 8,9-DiHETrE, 11,12-DiHETrE, and 14,15-DiHETrE), which often have similar chromatographic and mass spectrometric properties. nih.govnih.gov Liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (LC-IM-QTOF) provides an additional dimension of separation based on the size, shape, and charge of the ions. nih.gov

Ion mobility spectrometry separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of an electric field. This allows for the separation of isomers that may co-elute chromatographically. nih.govnoaa.gov This enhanced separation capability is crucial for accurately identifying and quantifying specific isomers like 11,12-DiHETrE, ensuring that the measured biological activity is attributed to the correct compound. nih.gov

Strategies for Sample Preparation and Internal Standardization in Quantitative Studies

The accuracy of quantitative analysis heavily relies on the efficiency of sample preparation and the proper use of internal standards. The goal of sample preparation is to extract 11,12-DiHETrE from the biological matrix (e.g., plasma, tissue homogenates) and concentrate it while removing interfering substances like phospholipids (B1166683). uni-wuppertal.denih.gov

Commonly used extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govuni-wuppertal.de SPE is often preferred for its ability to process a large number of samples and effectively remove impurities, which is particularly important for detecting low-level analytes. lipidmaps.org

To correct for analyte loss during sample preparation and for variations in instrument response, stable isotope-labeled internal standards are indispensable. nih.gov For 11,12-DiHETrE, a deuterated analog, such as d11-11,12-DiHETrE or d11-14,15-DiHETrE, is typically added to the sample at the beginning of the extraction process. nih.govnih.gov Since the internal standard has nearly identical chemical and physical properties to the endogenous analyte but a different mass, it allows for accurate quantification by accounting for variability at each step of the analysis. nih.gov

Table 2: Common Internal Standards in 11,12-DiHETrE Analysis

| Internal Standard | Application | Reference |

|---|---|---|

| d11-11,12-DiHETrE | Used as an internal standard for vicinal diol profiling. | nih.gov |

| d11-14,15-DiHETrE | Used for quantification of DHETs in various tissues. | chapman.edunih.gov |

| 11,12-EET-d11 | Used for recovery monitoring in PUFA metabolite quantification. | nih.gov |

| AA-d8 | Used for recovery monitoring in PUFA metabolite quantification. | nih.gov |

Application of In Vitro and In Vivo Models in 11,12-DiHETrE Research

To understand the functional role of 11,12-DiHETrE, researchers utilize various in vitro and in vivo models.

In vitro models, such as primary human preadipocytes or cell lines like 3T3-L1 adipocytes, are employed to investigate the molecular mechanisms of action at the cellular level. mdpi.comnih.gov These models are valuable for studying processes like adipogenesis and cellular metabolism and how they are influenced by specific lipid mediators. mdpi.comnih.gov For example, cultured cells can be treated with 11,12-DiHETrE to observe its direct effects on gene expression, protein activity, or cell differentiation.

In vivo models, primarily rodent models like rats, are essential for studying the systemic effects and metabolism of 11,12-DiHETrE in a whole organism. nih.gov For instance, studies have involved injecting labeled precursors like d11-11(12)-EpETrE into rats to trace its conversion to d11-11,12-diHETrE and its distribution in various tissues like plasma, liver, and adipose tissue. nih.govnih.gov Such tracer studies provide critical information on the pharmacokinetics and metabolic fate of these compounds in vivo. nih.gov Furthermore, animal models are used to investigate the role of 11,12-DiHETrE in complex physiological processes and in disease models, such as those related to cardiovascular function or neurodevelopment. nih.gov

Emerging Research Areas and Future Directions for 11,12 Dihetre

Elucidation of Specific Receptor Interactions and Downstream Signaling Cascades

While its precursor, 11,12-EET, is known to elicit biological effects such as angiogenesis through Gs protein-coupled receptors, 11,12-DiHETrE does not appear to share this specific signaling pathway. nih.govnih.gov In studies on endothelial cells, while the 11(R),12(S)-EET enantiomer actively promoted cell migration and tube formation, 11,12-DiHETrE was found to be without effect in these assays. nih.govnih.gov This suggests a divergence in their mechanisms of action and highlights the specificity of cellular responses to these closely related lipid mediators.

However, research has identified a distinct and potent interaction for 11,12-DiHETrE. It is a powerful activator of large-conductance Ca2+-activated K+ (BK) channels, particularly in arterial smooth muscle cells. This interaction is a critical area of investigation as it directly influences vascular tone. The downstream signaling cascade initiated by this interaction involves the hyperpolarization of the cell membrane, leading to vasorelaxation. ahajournals.org This vasodilatory effect suggests that 11,12-DiHETrE is not merely an inactive metabolite but an active signaling molecule in the cardiovascular system. Future research is aimed at fully characterizing the binding site on the BK channel and identifying other potential receptor interactions that could explain its diverse physiological effects.

Complex Interplay with Other Endogenous Lipid Mediators and Metabolic Networks

11,12-DiHETrE is an integral component of the arachidonic acid (AA) metabolic network. researchgate.net AA is released from membrane phospholipids (B1166683) and can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase. mdpi.com 11,12-DiHETrE is a product of the CYP450 pathway; specifically, AA is first converted to 11,12-EET, which is then rapidly hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme to form 11,12-DiHETrE. mdpi.comnih.gov

The activity of the sEH enzyme is a critical control point, regulating the relative balance between EETs and DiHETrEs. As these molecules can have different, and sometimes opposing, biological activities, their ratio is crucial for tissue homeostasis. mdpi.com For instance, EETs are generally regarded as having anti-inflammatory and cardioprotective properties, while the conversion to DiHETrEs can alter these activities. mdpi.com

Furthermore, the metabolism of 11,12-DiHETrE does not end with its formation. It can undergo further metabolism through processes like beta-oxidation to form chain-shortened metabolites, such as 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD), which also possesses vasorelaxant activity. ahajournals.org This indicates a multi-step metabolic cascade where biological activity is maintained or altered rather than simply terminated. The shunting of arachidonic acid into the CYP450 pathway also inherently affects the availability of this substrate for the COX and LOX pathways, thereby influencing the production of prostaglandins (B1171923), thromboxanes, and leukotrienes. This crosstalk underscores the complexity of the eicosanoid signaling network, where the level of 11,12-DiHETrE can influence inflammatory and homeostatic processes regulated by other lipid mediators.

Investigation of Stereoisomer-Specific Biological Functions and Therapeutic Potential

The existence of stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements—adds another layer of complexity to the biological function of 11,12-DiHETrE. Research into its precursor, 11,12-EET, has clearly demonstrated that biological activity can be highly dependent on stereochemistry. For example, the 11(R),12(S)-EET enantiomer stimulates endothelial cell migration, whereas the 11(S),12(R)-EET enantiomer is inactive. nih.govnih.gov Given that the enzymatic hydration of 11,12-EET can produce different stereoisomers of 11,12-DiHETrE, it is a critical area of ongoing research to determine if these individual isomers also possess unique biological functions. ahajournals.org Currently, much of the research has utilized racemic mixtures, and the specific actions of each 11,12-DiHETrE stereoisomer remain largely uncharacterized.

Despite this, the therapeutic potential of measuring or modulating 11,12-DiHETrE levels is a rapidly emerging field. Its role as a potential biomarker is particularly promising in several distinct clinical areas.

Table 1: Therapeutic and Biomarker Potential of 11,12-DiHETrE

| Clinical Area | Finding | Potential Application |

| Autism Spectrum Disorder (ASD) | High levels of 11,12-DiHETrE in neonatal umbilical cord blood are significantly associated with increased ASD symptom severity and impairment in social domains. nih.govneurosciencenews.comconexiant.comresearchgate.netsciencedaily.comreachmd.com | A potential early-life biomarker to predict the likelihood of ASD development, enabling earlier intervention. sciencedaily.comreachmd.com |

| Liver Disease | Plasma levels of 11,12-DiHETrE can differentiate patients with nonalcoholic fatty liver (NAFL) from those with the more severe nonalcoholic steatohepatitis (NASH). medchemexpress.comnih.gov | A noninvasive diagnostic biomarker to stage nonalcoholic fatty liver disease and avoid the need for liver biopsy. nih.gov |

| Pulmonary Hypertension (PH) | 11,12-DiHETrE is among the arachidonic acid derivatives found to be associated with higher odds of having PH. researchgate.net | A potential biomarker for PH and a molecule of interest for understanding the inflammatory mechanisms of the disease. researchgate.net |

| Preterm Labor | Plasma oxylipin levels, including 11,12-DiHETrE, are being investigated for their association with preterm birth in women presenting with preterm labor. medchemexpress.com | A potential predictive biomarker for identifying pregnancies at high risk of preterm delivery. |

The strong association between neonatal 11,12-DiHETrE levels and later ASD diagnosis suggests that the dynamics of this metabolite during the fetal period are important in neurodevelopmental trajectories. nih.govresearchgate.net Similarly, its utility in distinguishing NAFL from NASH points to its involvement in the processes of lipotoxicity and inflammation that drive liver disease progression. nih.gov These findings underscore a paradigm shift, viewing 11,12-DiHETrE not as a simple metabolite but as a bioactive signaling molecule and a sensitive indicator of physiological and pathophysiological processes.

Q & A

Q. What are the most reliable analytical methods for quantifying 11,12-DHET in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 11,12-DHET due to its high sensitivity and specificity. Key steps include:

- Using deuterated internal standards (e.g., d₈-11,12-DHET) to correct for matrix effects .

- Solid-phase extraction (SPE) for metabolite isolation, followed by alkaline hydrolysis to release esterified eicosanoids .

- Optimizing multiple reaction monitoring (MRM) transitions for distinguishing 11,12-DHET from regioisomers like 8,9-DHET or 14,15-DHET .

- Validating recovery rates (typically >85%) and limits of detection (LOD < 1 pg/mL) using spiked biological matrices .

Q. How is 11,12-DHET synthesized enzymatically, and what experimental models are used to study its biosynthesis?

- Enzymatic pathway : 11,12-DHET is derived from the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET) by soluble epoxide hydrolase (sEH) .

- In vitro models : Guinea pig liver cytosol is a validated source of sEH for studying stereospecific synthesis (e.g., (11R,12S)-DHET) via enzyme purification and kinetic assays .

- In vivo models : Transgenic mice with sEH knockout or overexpression are used to assess tissue-specific DHET production .

Q. What is the role of 11,12-DHET in human pathophysiology, such as hypertension?

- Normal physiology : 11,12-DHET is a biomarker of arachidonic acid metabolism via cytochrome P450 (CYP450) pathways, with elevated urinary levels in healthy pregnancies .

- Disease linkage : In pregnancy-induced hypertension, urinary 11,12-DHET levels rise significantly compared to normotensive pregnancies, suggesting dysregulated CYP450/sEH activity .

- Mechanistic studies : Ex vivo incubation of vascular tissues with 11,12-EET and sEH inhibitors (e.g., AUDA) can elucidate DHET’s vasoactive effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 11,12-DHET’s biological activity across studies?

Contradictions often arise from:

- Stereochemical variability : Non-enzymatic hydrolysis of 11,12-EET produces racemic 11,12-DHET, which may antagonize the bioactive (11R,12S)-DHET isomer .

- Analytical interference : Co-eluting isomers (e.g., 5,6-DHET) in LC-MS/MS require baseline chromatographic separation using C18 columns with gradient elution .

- Biological context : Tissue-specific sEH expression or genetic polymorphisms in CYP450 isoforms (e.g., CYP2C8/9) can alter DHET levels .

Q. What experimental strategies are recommended for studying the stereospecific synthesis of 11,12-DHET?

- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) to resolve (11R,12S)-DHET from (11S,12R)-DHET .

- Enzyme kinetics : Compare Vmax and Km values of purified sEH isoforms (e.g., guinea pig liver vs. human recombinant sEH) to identify species-specific activity .

- Isotope tracing : Incubate cells with deuterated 11,12-EET and track stereospecific conversion via high-resolution MS .

Q. How do in vitro and in vivo models differ in their utility for studying 11,12-DHET’s pharmacological effects?

- In vitro limitations : Cell cultures lack systemic feedback (e.g., renal excretion), potentially overestimating DHET’s half-life (t½ = 7.9–12.3 min in vivo) .

- In vivo challenges : Plasma protein binding and rapid metabolism require stable isotope-labeled tracers to track DHET distribution .

- Hybrid approaches : Isolated perfused organs (e.g., kidney) allow real-time measurement of DHET production while maintaining physiological conditions .

Q. What are the best practices for integrating 11,12-DHET data with other eicosanoid profiles in systems biology studies?

- Multi-analyte panels : Use LC-MS/MS to quantify DHET alongside prostaglandins (PGs), leukotrienes (LTs), and hydroxyeicosatetraenoic acids (HETEs) in a single run .

- Pathway analysis : Tools like Ingenuity Pathway Analysis (IPA) map DHET’s interactions with inflammation or blood pressure regulation networks .

- Data normalization : Express DHET levels relative to creatinine (urine) or protein content (tissue) to account for sample variability .

Methodological & Data Analysis Questions

Q. How should researchers address variability in 11,12-DHET measurements across laboratories?

- Inter-laboratory validation : Share internal standards and protocols (e.g., SPE conditions) to harmonize workflows .

- Blinded replicates : Include duplicate samples in randomized batches to control for instrumental drift .

- Reference ranges : Establish population-specific baselines (e.g., healthy vs. hypertensive cohorts) using meta-analysis of published datasets .

Q. What statistical approaches are suitable for analyzing 11,12-DHET’s dose-response relationships?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[DHET] vs. vasodilation) using Hill equation models .

- Multivariate analysis : Principal component analysis (PCA) can disentangle DHET’s contribution from correlated variables (e.g., blood pressure, CYP450 activity) .

- Power calculations : For longitudinal studies, ensure sample sizes (n ≥ 15/group) to detect ≥30% differences with 80% power .

Q. How can researchers leverage omics data to explore 11,12-DHET’s role in gene regulation or disease?

- Transcriptomics : Correlate DHET levels with sEH (EPHX2) or CYP450 (CYP2C8/9) mRNA expression in RNA-seq datasets .

- Proteomics : Immunoprecipitation assays identify DHET-binding proteins (e.g., G-protein-coupled receptors) in vascular smooth muscle cells .

- Metabolomics : Integrate DHET data with lipidomics profiles to map arachidonic acid flux in disease-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.